

Introduction: The Strategic Fusion of Pyrazole and Pyridine Scaffolds

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Compound of Interest

Compound Name: 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

CAS No.: 1187386-00-0

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In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Pyrazole, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, are two such privileged structures.^{[1][2]} Individually, they are integral components of numerous FDA-approved drugs.^[3] The fusion or linkage of these two rings into a single molecular entity creates the pyrazole-pyridine scaffold, a versatile framework that has garnered significant attention for its broad spectrum of biological activities.^{[4][5]}

The rationale for this chemical union is grounded in several key principles. The pyrazole moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, due to its pyrrole-like and pyridine-like nitrogen atoms.^{[6][7]} The pyridine ring, a bioisostere of a phenyl group, enhances aqueous solubility and can act as a hydrogen bond acceptor. This combination of properties allows pyrazole-pyridine derivatives to effectively interact with a wide array of biological targets, leading to potent therapeutic effects. This guide provides a detailed exploration of the significant biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a primary focus of modern drug discovery. Pyrazole-pyridine derivatives have emerged as a promising class of compounds, often exerting their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.^[6]^[8]

Mechanism of Action: Kinase Inhibition

Many pyrazole-pyridine compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases.^[8] This prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation, survival, and metastasis. Key kinase targets include:

- Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.^[9]
- Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT pathway is a critical pro-survival pathway. Dual inhibition of PI3K γ and PI3K δ isoforms has shown potential in cancer immunotherapy by modulating the tumor microenvironment.^[10]
- TANK-Binding Kinase 1 (TBK1): A noncanonical IKK family member, TBK1 is implicated in oncogenesis and innate immunity. Potent and selective inhibitors of TBK1 have been developed from the pyrazolo[3,4-b]pyridine scaffold.^[11]

A notable example is the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar and acts as an ATP-competitive inhibitor targeting kinases like EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma.^[8]

Representative Anticancer Pyrazole-Pyridine Derivatives

The anticancer potential of these compounds has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound Class	Target Cell Line	Key Findings & IC50 Values	Reference
Pyrazolo[3,4-b]pyridines	A-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)	Compound 8b showed the highest activity with IC50 values of 2.9 μ M, 2.6 μ M, and 2.3 μ M, respectively.	[12][13]
Pyrazolo[1,5-a]pyridines	MC38 Syngeneic Mouse Model	Compound 20e (IHMT-PI3K-315), a dual PI3Ky/ δ inhibitor (IC50 = 4.0 nM and 9.1 nM, respectively), suppressed tumor growth in vivo.	[10]
1H-pyrazolo[3,4-b]pyridines	TBK1 Kinase Assay	Compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.	[11]
Pyrazolo[3,4-b]pyridines	NRK-49F (Rat Kidney Fibroblast)	Compound 17f, an AMPK activator, inhibited cell proliferation with an IC50 of 0.78 μ M.	[14]
Pyrazole-Pyridine Hybrids	HepG2 (Liver)	Compound 2g showed impressive efficacy against the HepG2 cancer cell line with a GI50 value of 0.01 μ M.	[15]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

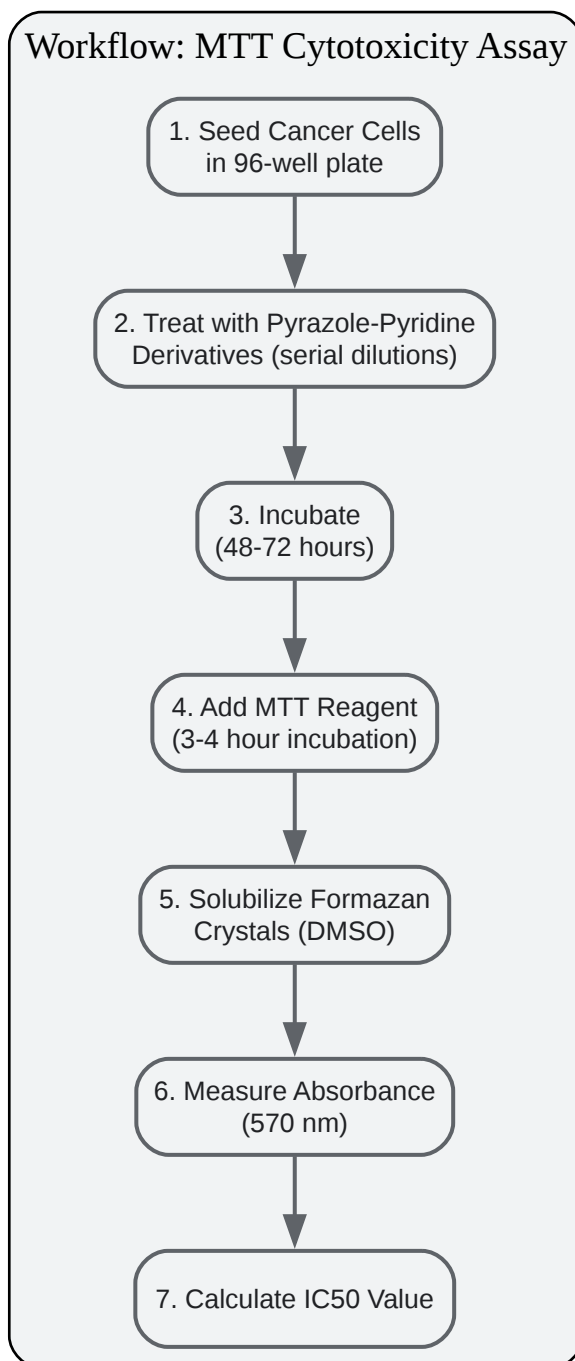
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.^{[16][17]} It is a crucial first step in screening potential anticancer compounds.

Causality: This protocol is designed to determine if a test compound reduces the viability of cancer cells. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxicity.^[17]

Step-by-Step Methodology:

- **Cell Seeding:** Plate human cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.^{[3][12]}
- **Compound Treatment:** Prepare serial dilutions of the pyrazole-pyridine derivatives in the culture medium. Remove the old medium from the wells and add 100 μ L of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).^[3]
- **Incubation:** Incubate the plates for a further 48-72 hours.
- **MTT Addition:** Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine

the IC₅₀ value using non-linear regression analysis. A lower IC₅₀ value indicates greater cytotoxic potency.[16]



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Caption: Experimental workflow for assessing anticancer activity using the MTT assay.

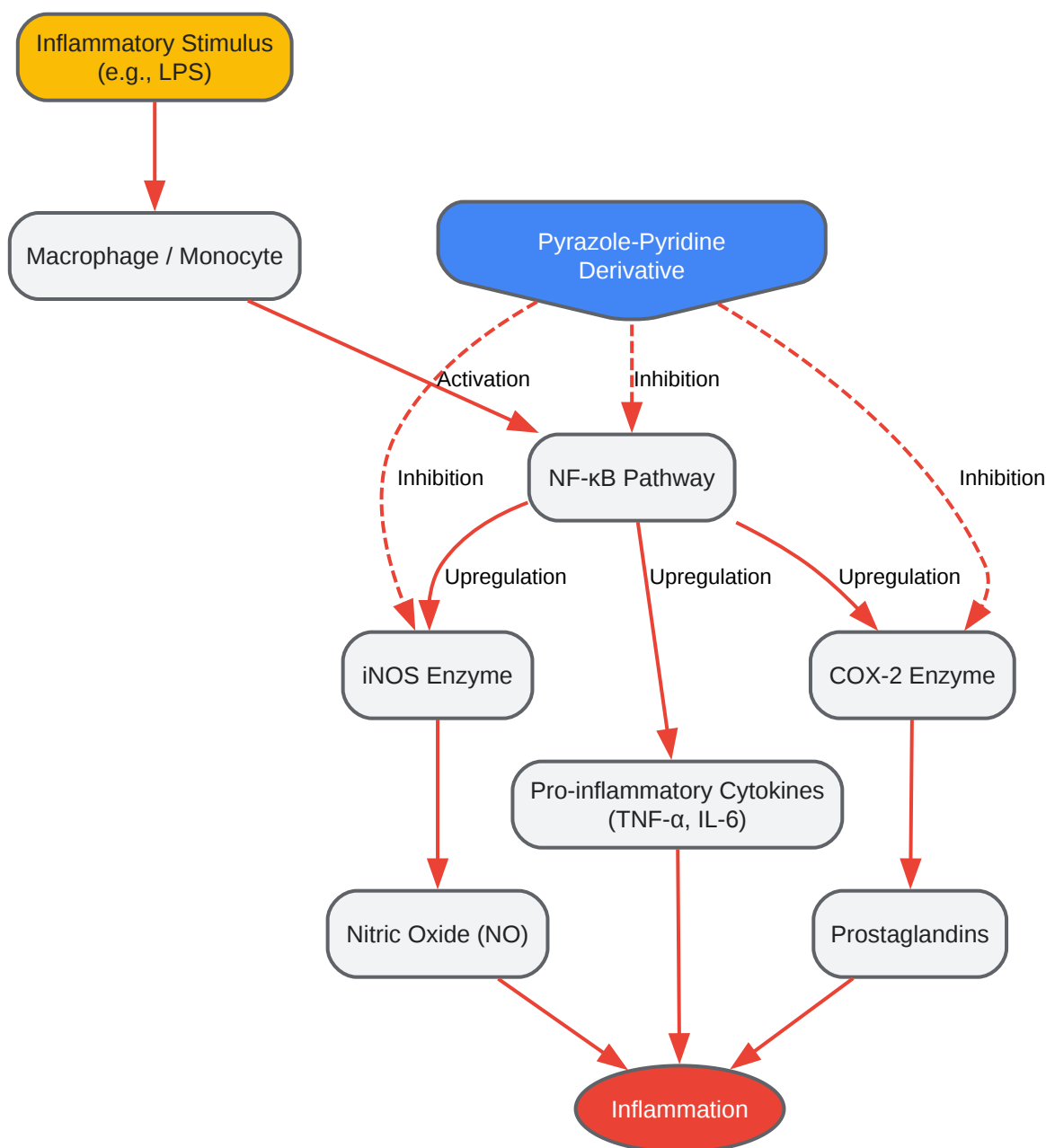
Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a driving factor in numerous diseases, including arthritis, cardiovascular disorders, and cancer.[18] Pyrazole-pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators in the inflammatory cascade.[19][20]

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of these compounds are often attributed to:

- **Cyclooxygenase (COX) Inhibition:** Pyrazole derivatives are well-known for their ability to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[4] Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used anti-inflammatory drug.[21] Many novel pyrazole-pyridine hybrids are designed to achieve selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[18][21]
- **Suppression of Pro-inflammatory Cytokines:** These derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE-2), often in lipopolysaccharide (LPS)-stimulated macrophage models.[21][22]



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Caption: Mechanism of anti-inflammatory action of pyrazole-pyridine derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Screening in Macrophages

This protocol uses a cell-based assay to screen compounds for their ability to suppress the production of inflammatory mediators in response to a bacterial endotoxin, providing a reliable

model for inflammation.[21][23]

Causality: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria that potently activates macrophages (like the RAW264.7 or THP-1 cell lines) to produce a cascade of pro-inflammatory mediators.[23] This protocol tests the hypothesis that the pyrazole-pyridine derivative can interfere with this activation pathway, thereby reducing the output of markers like nitric oxide (NO) or TNF- α . This provides direct evidence of the compound's anti-inflammatory potential at a cellular level.

Step-by-Step Methodology:

- **Cell Culture:** Culture RAW264.7 (murine macrophage) or THP-1 (human monocytic) cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is typically induced with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
- **Cell Plating:** Seed the cells in 96-well plates and allow them to adhere.
- **Pre-treatment:** Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
- **Inflammatory Stimulation:** Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 μ g/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + LPS + a reference drug (e.g., Dexamethasone).[22][23]
- **Incubation:** Incubate the plates for 18-24 hours.
- **Quantification of Nitric Oxide (NO):**
 - Collect 50-100 μ L of the cell culture supernatant from each well.
 - Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
 - Incubate in the dark at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard

curve.[21]

- Quantification of Cytokines (e.g., TNF- α): The concentration of TNF- α or IL-6 in the supernatant can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[23][24]
- Data Analysis: Compare the levels of NO or cytokines in the compound-treated groups to the LPS-only control to determine the percentage of inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties. Pyrazole-pyridine derivatives have shown promise in this area, exhibiting activity against a range of clinically relevant pathogens.[15][25][26]

Mechanism of Action

The precise mechanisms of antimicrobial action are diverse and not always fully elucidated for this class of compounds. However, proposed mechanisms include:

- Enzyme Inhibition: Some derivatives may act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[26]
- Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Spectrum of Activity

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Compound Class	Target Microorganism	Key Findings & MIC Values	Reference
Pyrazolo[3,4-b]pyridines	Vancomycin-resistant Enterococcus (VRE)	Compound 2g and 2j showed significant activity (MIC = 8 µg/mL), superior to the standard (16 µg/mL).	[15]
Pyrazolo[3,4-b]pyridines	ESBL-producing Escherichia coli	Compound 2g and 2l showed high activity (MIC = 4 µg/mL).	[15]
Pyrazoline Derivatives with Pyridine	Staphylococcus aureus	Compounds 5, 19, 24 exhibited the highest activity with an MIC of 64 µg/mL.	[27]
Pyrazoline Derivatives with Pyridine	Enterococcus faecalis	Compounds 22, 24 showed the best activity with an MIC of 32 µg/mL.	[27]
Thiophene-pyrazole-pyridine Hybrids	S. aureus, B. subtilis, E. coli, C. albicans	Compounds 82-84 possessed good antimicrobial activity against all tested strains.	[25]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29]

Causality: This protocol establishes the direct effect of a compound on microbial growth. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can

pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. It is a quantitative method that provides a crucial parameter (MIC) for evaluating antimicrobial potency.[30][31]

Step-by-Step Methodology:

- **Compound Preparation:** Prepare a stock solution of the pyrazole-pyridine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 μ L.
- **Inoculum Preparation:** Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well after inoculation.
- **Inoculation:** Add an equal volume (50 or 100 μ L) of the diluted bacterial inoculum to each well of the microtiter plate.
- **Controls:** Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.[15]
- **Incubation:** Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
- **MIC Determination:** After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[28][29] This can also be read using a plate reader.

Neuroprotective Activity

Neurodegenerative diseases and acute neuronal injury represent significant therapeutic challenges. Recent research has highlighted the potential of pyrazole-based compounds, including pyrazole-pyridine derivatives, as neuroprotective agents.[32][33][34]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key pathological processes in many neurological disorders. The neuroprotective effects of pyrazole-pyridine derivatives are often linked to their ability to:

- **Mitigate Neuroinflammation:** As discussed previously, these compounds can suppress the production of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) in microglial cells, the resident immune cells of the central nervous system.^[22] Over-activation of microglia contributes to neuronal damage.
- **Combat Oxidative Stress:** Some derivatives may possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) that can damage neurons.

One study identified a pyrazole derivative, compound 6g, as a potent inhibitor of IL-6 expression (IC₅₀ = 9.562 μ M) in LPS-stimulated BV2 microglial cells, suggesting its potential for mitigating secondary inflammation in spinal cord injuries.^[22]

Conclusion and Future Perspectives

The pyrazole-pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The fusion of these two heterocycles provides a unique three-dimensional architecture that allows for effective interactions with a multitude of biological targets. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities underscores their immense therapeutic potential.

Future research will likely focus on several key areas:

- **Target Selectivity:** Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) to improve efficacy and reduce side effects.
- **Mechanism Elucidation:** Deeper investigation into the precise molecular mechanisms underlying their antimicrobial and neuroprotective effects.

- Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro activity into in vivo efficacy.
- Multi-target Ligands: Designing single molecules that can modulate multiple targets relevant to complex diseases like cancer or neurodegeneration.

The continued exploration of the structure-activity relationships and biological activities of pyrazole-pyridine derivatives holds great promise for the development of the next generation of therapeutic agents.

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